3-(3-Bromo-2-fluorophenyl)propanoic acid

描述

Chemical Identity and Classification

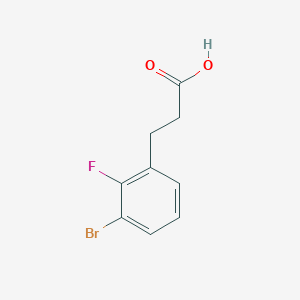

3-(3-Bromo-2-fluorophenyl)propanoic acid stands as a distinctive member of the phenylpropanoic acid family, characterized by its unique substitution pattern that incorporates both bromine and fluorine atoms on the aromatic ring. The compound possesses the molecular formula C9H8BrFO2 and exhibits a molecular weight of 247.06 grams per mole. This particular arrangement of functional groups places the compound within the broader classification of halogenated organic compounds while simultaneously categorizing it as an aromatic carboxylic acid derivative.

The structural architecture of this compound features a propanoic acid moiety directly attached to a phenyl ring that bears both bromine and fluorine substituents in specific positions. The systematic positioning of these halogen atoms at the 3-position for bromine and 2-position for fluorine creates a unique electronic environment that significantly influences the compound's chemical reactivity and physical properties. This dual halogenation pattern distinguishes it from simpler phenylpropanoic acid derivatives and contributes to its specialized applications in synthetic chemistry.

The compound's classification extends beyond simple structural considerations to encompass its role as a building block in organic synthesis. As a member of the phenylpropanoic acid class, it shares fundamental structural features with numerous biologically active compounds, including several well-known pharmaceutical agents. The presence of the carboxylic acid functional group provides versatility for further chemical modifications, while the halogen substituents offer specific reactive sites for various synthetic transformations.

Historical Context in Halogenated Phenylpropanoic Acids

The development of halogenated phenylpropanoic acids represents a significant chapter in the evolution of modern medicinal chemistry and synthetic organic chemistry. The historical significance of phenylpropanoic acids can be traced to their recognition as a crucial class of compounds with diverse biological activities, particularly in the realm of anti-inflammatory drug development. The profens, also known as 2-arylpropionic acids, have established themselves as one of the most important classes of nonsteroidal anti-inflammatory drugs, with representatives such as ibuprofen, naproxen, and flurbiprofen demonstrating remarkable therapeutic efficacy.

The systematic exploration of halogenated variants within this compound class emerged from the understanding that strategic incorporation of halogen atoms could significantly modify both the pharmacological properties and synthetic accessibility of these molecules. Historical research efforts have demonstrated that halogen substitution patterns can profoundly influence the binding affinity, selectivity, and metabolic stability of phenylpropanoic acid derivatives. The development of compounds such as flurbiprofen, which incorporates fluorine substitution, exemplifies the successful application of halogenation strategies in pharmaceutical development.

The broader context of halogenated phenylpropanoic acid research has been shaped by advances in palladium-catalyzed synthetic methodologies, which have enabled the efficient construction of complex substitution patterns. These synthetic developments have facilitated the exploration of previously inaccessible halogenated derivatives and expanded the scope of structure-activity relationship studies within this compound class. The historical progression from simple phenylpropanoic acids to sophisticated halogenated variants reflects the continuous evolution of synthetic chemistry capabilities and the growing understanding of structure-property relationships.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for organic compound naming. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the structural arrangement of all functional groups and substituents. This nomenclature system provides unambiguous identification of the compound's structure by specifying the position of each substituent relative to the phenyl ring and the propanoic acid chain.

The compound has been assigned the Chemical Abstracts Service registry number 1261814-91-8, which serves as a unique identifier in chemical databases and literature. This registry number facilitates precise identification and retrieval of information about the compound across various scientific databases and commercial sources. The assignment of this unique identifier reflects the compound's recognition as a distinct chemical entity worthy of systematic cataloging and study.

Additional identification parameters include the compound's Standard International Chemical Identifier, which is InChI=1S/C9H8BrFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13), and its International Chemical Identifier Key, QUTHCORUZVGKKY-UHFFFAOYSA-N. These standardized identifiers provide computer-readable representations of the compound's structure that facilitate database searches and computational analysis. The Simplified Molecular Input Line Entry System representation, C1=CC(=C(C(=C1)Br)F)CCC(=O)O, offers another standardized format for describing the compound's connectivity.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Registry Number | 1261814-91-8 |

| Molecular Formula | C9H8BrFO2 |

| Molecular Weight | 247.06 g/mol |

| PubChem Compound Identification | 58614096 |

| International Chemical Identifier Key | QUTHCORUZVGKKY-UHFFFAOYSA-N |

Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research stems from its utility as a versatile synthetic intermediate and its role in advancing understanding of halogenated aromatic compounds. The compound's unique substitution pattern makes it particularly valuable for studies investigating the effects of multiple halogen substituents on aromatic reactivity and selectivity. Research in this area has contributed to broader understanding of how halogen atoms influence electronic properties and reactivity patterns in aromatic systems.

The compound's role as a building block in synthetic chemistry extends to its applications in developing new methodologies for constructing complex molecular architectures. Recent advances in palladium-catalyzed chemistry have demonstrated the utility of halogenated phenylpropanoic acids as substrates for various coupling reactions and functional group transformations. These synthetic applications have expanded the accessible chemical space for drug discovery efforts and materials science applications.

The research significance of this compound is further enhanced by its relationship to the broader phenylpropanoic acid family, which includes numerous pharmaceutically important molecules. Studies of halogenated derivatives like this compound contribute to structure-activity relationship databases that inform drug design efforts and guide the development of new therapeutic agents. The systematic study of such compounds provides valuable insights into how structural modifications can be used to optimize biological activity and pharmacological properties.

Current research applications of the compound include its use in synthetic methodology development, where it serves as a model substrate for testing new reaction conditions and catalytic systems. The presence of both bromine and fluorine substituents provides multiple reactive sites that can be selectively manipulated under different reaction conditions, making it an ideal platform for developing new synthetic transformations. This versatility has made the compound a valuable tool for researchers exploring new approaches to carbon-carbon bond formation and functional group interconversion.

Table 2: Research Applications and Significance

| Application Area | Significance | Research Focus |

|---|---|---|

| Synthetic Methodology | Model substrate for new reactions | Palladium-catalyzed transformations |

| Drug Discovery | Structure-activity relationship studies | Phenylpropanoic acid derivatives |

| Materials Science | Building block for complex architectures | Halogenated aromatic systems |

| Mechanistic Studies | Electronic effects of halogen substitution | Aromatic reactivity patterns |

属性

IUPAC Name |

3-(3-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTHCORUZVGKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729503 | |

| Record name | 3-(3-Bromo-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261814-91-8 | |

| Record name | 3-(3-Bromo-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromo-2-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Aromatic Ring Halogenation and Substitution

Industrial and Laboratory Scale Synthesis

Industrial synthesis typically scales up the above laboratory methods with process optimization for yield and purity:

| Step | Reagents/Conditions | Scale | Notes |

|---|---|---|---|

| Aromatic halogenation | Bromine or NBS, controlled temp | Multi-kg | Regioselectivity critical |

| Fluorination | Selectfluor or Ishikawa’s reagent | Multi-kg | Clean reaction, minimal side-products |

| Friedel-Crafts acylation | Oxalyl chloride, DMF, AlCl3, DCM, reflux | Multi-kg | Reaction time ~1.5 h, temperature control essential |

| Purification | Recrystallization or chromatography | Multi-kg | Ensures high purity for pharmaceutical use |

Comparative Reactivity and Substitution Effects

Research comparing 3-(3-bromo-2-fluorophenyl)propanoic acid with its positional isomers (e.g., 3-bromo-4-fluorophenylpropanoic acid) shows:

| Compound | Substitution Pattern | Reaction Rate Constants (k ×10⁻³ s⁻¹) | Notes |

|---|---|---|---|

| 3-Bromo-2-fluorophenylpropanoic acid | Br at 3, F at 2 | 2.8 ± 0.3 | Slightly slower oxidation and reduction kinetics due to steric hindrance from ortho-fluorine |

| 3-Bromo-4-fluorophenylpropanoic acid | Br at 3, F at 4 | 4.2 ± 0.3 | Faster nucleophilic aromatic substitution (NAS) due to para-fluorine enhancing charge distribution |

The ortho-fluorine substituent in this compound introduces steric hindrance that slows down reduction reactions by approximately 26% compared to para-fluorine analogs.

Enzymatic and Stereochemical Considerations

Enzymatic methods using phenylalanine ammonia mutase (PAM) have been explored for stereoselective modifications of halogenated phenylpropanoic acids:

- PAM catalyzes β-amino acid formation with high enantiomeric excess (>99% S-configuration) under mild conditions (pH 7.4, 37°C).

- Bromine’s electron-withdrawing effect increases enzymatic reaction velocity (Vmax ~226 μM/min) compared to non-halogenated analogs.

- Such biocatalytic approaches enable the production of stereochemically pure derivatives for pharmaceutical applications.

Summary Table of Key Preparation Parameters

化学反应分析

Types of Reactions

3-(3-Bromo-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of derivatives with different substituents on the phenyl ring.

Oxidation: Formation of carboxylates.

Reduction: Formation of alcohols.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₉H₈BrFO₂

- Molecular Weight : 247.063 g/mol

- Functional Groups : Carboxylic acid (–COOH), aromatic ring with halogen substitutions.

The compound's structure allows for various chemical modifications, which are critical for its applications in research.

Organic Synthesis

3-(3-Bromo-2-fluorophenyl)propanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile building block in organic chemistry.

Common Reactions :

- Nucleophilic Substitution : The bromine and fluorine atoms can be replaced with other functional groups.

- Oxidation and Reduction : The carboxylic acid group can be oxidized to form carboxylates or reduced to yield alcohols.

Medicinal Chemistry

The compound shows promise in drug development due to its interaction with specific biological targets such as enzymes and receptors. The unique electronic properties imparted by the bromine and fluorine atoms can enhance binding affinities, making it a candidate for therapeutic agents.

Potential Mechanisms of Action :

- Modulation of enzyme activity.

- Interaction with neurotransmitter receptors.

- Influence on cellular signaling pathways.

Material Science

In material science, this compound can be utilized to synthesize materials with specific electronic or optical properties. Its halogenated structure may contribute to enhanced performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

作用机制

The mechanism of action of 3-(3-Bromo-2-fluorophenyl)propanoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design.

相似化合物的比较

Structural and Functional Group Variations

Halogenated phenylpropanoic acids exhibit diverse properties depending on the type, position, and number of substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Key Findings and Trends

Halogenation and Bioactivity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selective antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, attributed to the electron-withdrawing effects of chlorine enhancing interaction with microbial targets . Bromine and fluorine substituents, as in 3-(3-bromo-2-fluorophenyl)propanoic acid, may similarly influence reactivity but require further study to confirm biological roles .

Substituent Position Effects: The position of halogens significantly impacts activity. For example, 3-(3-chloro-4-hydroxyphenyl)propanoic acid (chloro at 3, hydroxy at 4) is less potent than its 3,5-dichloro analog, suggesting synergistic effects from multiple halogen groups . In brominated analogs, shifting the bromine from the 3-position (target compound) to the 2-position (e.g., 3-(2-bromo-4-fluorophenyl)propanoic acid) may alter steric hindrance or electronic properties, though specific data are lacking .

Non-phenyl derivatives, such as quinoline- or pyran-containing analogs, demonstrate broader antimicrobial spectra, likely due to increased structural complexity and metal-chelating capabilities (e.g., Mg²⁺ binding in quinolones) .

生物活性

3-(3-Bromo-2-fluorophenyl)propanoic acid, with the molecular formula C₉H₈BrF O₂, is an aromatic carboxylic acid characterized by a phenyl ring substituted with bromine and fluorine atoms, along with a propanoic acid chain. This unique structure suggests potential biological activities that merit exploration in medicinal chemistry and related fields.

Chemical Structure and Properties

The compound's structure is defined as follows:

- Chemical Formula : C₉H₈BrF O₂

- Molecular Weight : 233.06 g/mol

- Functional Groups : Carboxylic acid (-COOH), aromatic ring with halogen substituents (bromine and fluorine).

The presence of halogen atoms typically enhances the reactivity and biological activity of organic compounds, making them suitable candidates for drug development and other applications.

Interaction with Biological Targets

The biological activity of this compound may also extend to its interaction with various enzymes and receptors. The halogen substituents can influence binding affinity and selectivity towards specific molecular targets, potentially modulating their activity.

- Potential Targets : Enzymes involved in metabolic pathways, receptors associated with neurological functions.

- Mechanism of Action : The compound may act as a competitive inhibitor or modulator, affecting the function of target proteins.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research highlights the significance of structural modifications in influencing biological activity:

- Structural Activity Relationship (SAR) Studies : Investigations into structurally similar compounds have revealed trends in biological activity based on substituent positioning and electronic properties.

- Drug Development Potential : The unique characteristics of this compound suggest its potential as a lead candidate in drug discovery, particularly in targeting diseases where modulation of enzyme activity is beneficial .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Bromo-2-fluorophenyl)propanoic acid, and how can purity be optimized?

- Methodology : Synthesis often involves halogenation and coupling reactions. For example, a Suzuki-Miyaura cross-coupling between 3-bromo-2-fluorophenylboronic acid and a propanoic acid derivative (e.g., acrylate esters) can yield the target compound. Post-reaction hydrolysis of the ester group using aqueous NaOH or HCl generates the carboxylic acid. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >98% purity, as demonstrated for structurally similar bromophenylpropanoic acids .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- Methodology :

- ¹H/¹³C NMR : The aromatic region (δ 6.8–7.5 ppm) shows splitting patterns due to Br and F substituents. The propanoic acid chain appears as a triplet (CH₂, δ ~2.5–3.0 ppm) and a triplet (CH₂COOH, δ ~1.8–2.2 ppm).

- IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch. C-F and C-Br stretches appear at 1100–1250 cm⁻¹ and 500–700 cm⁻¹, respectively. Reference spectra of analogous compounds (e.g., 3-(4-bromophenyl)propanoic acid) validate these assignments .

Q. What is the acid dissociation constant (pKa) of this compound, and how do substituents influence acidity?

- Methodology : Determine pKa via potentiometric titration in aqueous solution. Comparative data for 3-(4-chlorophenyl)propanoic acid (pKa = 4.61 ) suggest electron-withdrawing Br and F substituents lower pKa further. Computational modeling (e.g., DFT calculations) predicts a pKa range of 4.3–4.5, but experimental validation is required.

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to light, moisture, and oxidizing agents. Safety protocols for similar brominated aromatics recommend using PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How do bromine and fluorine substituents affect the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Fluorine’s strong electron-withdrawing effect activates the phenyl ring for NAS at the ortho/para positions relative to Br. Kinetic studies using model reactions (e.g., methoxy substitution) can quantify activation energy. Compare reaction rates with non-fluorinated analogs (e.g., 3-(3-bromophenyl)propanoic acid) to isolate substituent effects .

Q. What experimental designs are suitable for studying enzymatic interactions involving this compound?

- Methodology : Use fluorescence-based assays (e.g., tryptophan quenching) or surface plasmon resonance (SPR) to measure binding affinity to enzymes like cytochrome P450. Fluorinated analogs in showed utility in enzyme-substrate studies, suggesting similar approaches for this compound. Include controls with halogen-free analogs to assess specificity .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodology : Perform molecular docking (AutoDock, Schrödinger) to model interactions with drug-metabolizing enzymes. ADMET predictors (e.g., SwissADME) estimate logP (~2.8), solubility (~0.1 mg/mL), and membrane permeability. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodology : Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines to identify structure-activity relationships (SAR). For example, compare cytotoxicity of this compound with 3-(3-chlorophenyl)propanoic acid to assess halogen effects. Use ANOVA to statistically validate differences .

Q. How can metabolic pathways be elucidated using LC-MS/MS or GC-MS?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。